molecular formula C12H12FN3O2 B1374001 ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate CAS No. 1283340-97-5

ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate

Cat. No.: B1374001
CAS No.: 1283340-97-5
M. Wt: 249.24 g/mol
InChI Key: FPIXXKCILPJOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12FN3O2 and its molecular weight is 249.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Supramolecular Assemblies

  • Structural Analysis : Ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate, along with related compounds, demonstrates diverse supramolecular structures. For example, in ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, the molecules are linked into chains through hydrogen bonds, forming complex frameworks. This property is crucial for understanding the molecular interactions and potential applications in material science and molecular engineering (Costa et al., 2007).

Synthesis and Derivatives

  • Synthesis Techniques : The synthesis process of this compound and its derivatives involves various chemical reactions, such as diazotisation and photolysis. These techniques contribute to creating analogs with diverse biological and chemical properties (Brown, Shaw, & Durant, 1980).

Crystallography and Molecular Conformation

  • Crystal Structure Analysis : Research into the crystal structure of compounds similar to this compound, like ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, reveals insights into the molecular conformation, stability, and potential interactions in a crystalline state. These studies are fundamental for drug design and material science applications (Kumar et al., 2018).

Biochemical Implications and Applications

  • Biological Activities : Certain derivatives of this compound have been explored for their potential biological activities. For instance, modifications in related compounds have shown antimicrobial properties, which could be pivotal in developing new therapeutic agents (Desai, Bhatt, & Joshi, 2019).

Properties

IUPAC Name

ethyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-11(14)16(7-15-10)9-6-4-3-5-8(9)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIXXKCILPJOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.